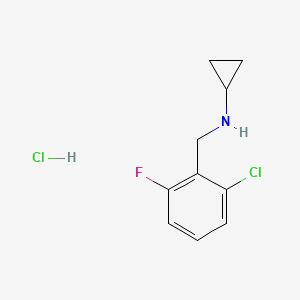

N-(2-chloro-6-fluorobenzyl)-N-cyclopropylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-chloro-6-fluorobenzyl)-N-cyclopropylamine hydrochloride” is a chemical compound. Based on its name, it contains a benzyl group (a benzene ring attached to a CH2 group) that is substituted with chlorine and fluorine atoms, and a cyclopropylamine group (a three-membered ring with one nitrogen and two carbon atoms) attached via a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring (indicating aromaticity), a chlorine atom, a fluorine atom, and a cyclopropylamine group. The presence of these different groups would impart specific physical and chemical properties to the molecule .Chemical Reactions Analysis

As a benzyl compound, it might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The presence of electron-withdrawing chlorine and fluorine atoms on the benzene ring would make it less reactive towards electrophilic aromatic substitution compared to benzene itself .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a benzene ring could contribute to its lipophilicity, while the chlorine and fluorine atoms could affect its reactivity. The cyclopropylamine group could participate in hydrogen bonding, affecting its solubility in different solvents .Mechanism of Action

Future Directions

The future directions for this compound would depend on its applications. If it’s a novel compound, further studies could be conducted to explore its potential uses. This could involve testing its reactivity in different chemical reactions, or its biological activity if it’s of interest in the field of medicinal chemistry .

properties

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]cyclopropanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN.ClH/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7;/h1-3,7,13H,4-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMOCVAIEAYICV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=C(C=CC=C2Cl)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloro-6-fluorobenzyl)-N-cyclopropylamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(3-methoxybenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2393951.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-(2-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2393954.png)

![3-(3,4-Dimethylphenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2393957.png)

![N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2393958.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2393959.png)

![1-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2393961.png)

![N-Methyl-N-[2-[3-methyl-4-(2,2,2-trifluoroethoxy)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2393970.png)

![(1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2393973.png)